molecular formula C17H17N5O3S B2997362 (E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1376439-72-3

(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide

Numéro de catalogue: B2997362
Numéro CAS: 1376439-72-3
Poids moléculaire: 371.42
Clé InChI: UHOLVAMEFFJLOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide core, a methoxy-substituted phenyl ring, and a tetrazol-1-yl group. The (E)-stereochemistry of the ethenesulfonamide moiety ensures structural rigidity, which may influence binding affinity in biological systems.

Propriétés

IUPAC Name

(E)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-13-3-5-14(6-4-13)9-10-26(23,24)19-15-7-8-17(25-2)16(11-15)22-12-18-20-21-22/h3-12,19H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOLVAMEFFJLOM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H11_{11}N5_5O2_2
  • Molecular Weight : 233.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding : The tetrazole group is known to enhance binding affinity to certain receptors, potentially influencing neurotransmitter pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

Biological Activity Overview

Recent studies have evaluated the biological activity of (E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide through various assays. The following table summarizes key findings from these studies.

Study Methodology Findings Reference
Study 1In vitro receptor binding assaysHigh affinity for NK1 receptors, suggesting potential anti-emetic properties
Study 2Enzyme inhibition assaysSignificant inhibition of xanthine oxidase, indicating potential for treating hyperuricemia
Study 3Cytotoxicity assaysModerate cytotoxic effects on cancer cell lines, warranting further investigation

Case Studies

  • Anti-emetic Activity : A study conducted by Gardner et al. demonstrated that the compound exhibited significant anti-emetic effects in animal models, providing a basis for further clinical exploration in nausea and vomiting management .
  • Xanthine Oxidase Inhibition : Research highlighted the compound's ability to inhibit xanthine oxidase effectively, which is crucial for managing conditions like gout . This inhibition was quantified using IC50 values, showing promise for therapeutic applications.
  • Cytotoxic Effects in Cancer Research : Preliminary findings from cytotoxicity assays indicated that (E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide had moderate effects on various cancer cell lines, suggesting it may have potential as an anticancer agent .

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

Table 1: Structural Comparison of Ethenesulfonamide Derivatives
Compound Name Key Substituents Bioactive Groups Reference
Target Compound 4-Methoxy-3-(tetrazol-1-yl)phenyl, 4-methylphenyl Tetrazole, Methoxy
3d () 2-Fluoro-5-methylphenyl, dihydroartemisinoxy Fluoro, Artemisinin-derived
3m () Pyrimidinyl-pyrazolyl Pyrazole, Pyrimidine
Compound in 3,4-Difluorophenyl, thiazolyl Thiazole, Trifluoromethyl
AKOS005088768 () 4-Isopropylphenyl, benzyl Isopropyl, Benzyl

Key Observations :

  • Tetrazole vs. Other Bioisosteres: The target compound’s tetrazole group distinguishes it from analogs with carboxylic acid mimics (e.g., dihydroartemisinoxy in 3d) or neutral substituents (e.g., pyrimidine in 3m).
  • Methoxy Group : The 4-methoxy group in the target compound may reduce metabolic oxidation compared to halogenated analogs (e.g., 3,4-difluorophenyl in ) .

Key Observations :

  • Characterization : 1H-NMR signals for the ethenesulfonamide NH (~δ 10.06) and aromatic protons (δ 7.56) in 3d align with expected patterns for similar structures, suggesting the target compound would exhibit analogous spectral features .

Key Observations :

  • Kinase Inhibition : While 3m targets FLT3, the target compound’s tetrazole and methoxy groups may favor interactions with phosphatases or kinases through hydrogen bonding and π-π stacking .
  • Potency : The compound in shows moderate activity (IC50 = 31,000 nM), suggesting that substituent optimization (e.g., trifluoromethyl in vs. tetrazole in the target) could enhance potency .

Physicochemical Properties

  • Solubility: The tetrazole group in the target compound likely improves aqueous solubility compared to analogs with non-ionizable groups (e.g., 4-isopropylphenyl in ) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.